Cesium benzoate

Description

Conceptual Framework and Research Significance in Modern Organic Synthesis

The significance of cesium salts, including cesium benzoate (B1203000), in modern organic synthesis is rooted in the unique physicochemical properties of the cesium cation (Cs⁺). The "cesium effect" is an empirically derived concept that explains the enhanced reaction rates, higher yields, and milder conditions observed when cesium salts are used as bases or reagents. inno-chem.com.cnnih.gov This effect stems from the distinct characteristics of the cesium ion compared to other alkali metals. inno-chem.com.cn

Key properties of the cesium ion include its very large ionic radius, low charge density, and high polarizability. inno-chem.com.cn These features lead to weaker ion-pairing in solution, particularly in dipolar aprotic solvents like dimethylformamide (DMF). umich.edu Consequently, the associated anion—in this case, the benzoate anion—is more "naked" or free in the reaction medium, rendering it a more potent nucleophile. umich.eduacs.org Furthermore, the high solubility of many cesium salts in organic solvents increases the accessibility and reactivity of the reagent. inno-chem.com.cnumich.edu

Cesium benzoate is particularly useful in reactions requiring a mild base to avoid side reactions like racemization. For instance, in nucleophilic substitution reactions involving sensitive substrates, the use of a less basic salt like this compound can be crucial for preserving stereochemical integrity, a problem that can occur with stronger bases. thieme-connect.de While stronger bases might be too reactive and weaker ones like potassium carbonate may be too weak or insoluble, cesium salts often provide the right balance. inno-chem.com.cn

The benefits of using cesium salts are well-documented in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, where they often serve as the base of choice. eurekaselect.comingentaconnect.com Although cesium carbonate is more common in these roles, cesium carboxylates like this compound and cesium pivalate (B1233124) are also employed, leveraging their solubility and basicity in various catalytic cycles. eurekaselect.comsigmaaldrich.com

Table 1: Comparison of Alkali Metal Cation Properties

| Cation | Ionic Radius (pm) | Electronegativity (Pauling Scale) |

|---|---|---|

| Li⁺ | 76 | 0.98 |

| Na⁺ | 102 | 0.93 |

| K⁺ | 138 | 0.82 |

| Rb⁺ | 152 | 0.82 |

| Cs⁺ | 167 | 0.79 |

This table presents a comparative view of the physical properties of alkali metal cations, which underpin the unique reactivity observed with cesium salts.

Historical Context of Cesium Ion Effects in Chemical Transformations

The journey to understanding the utility of cesium in chemical reactions began with the element's discovery. In 1860, Robert Bunsen and Gustav Kirchhoff identified cesium using the then-novel technique of flame spectroscopy, naming it after the distinct blue lines in its spectrum (from the Latin caesius, meaning "sky-blue"). sciencehistory.orgbritannica.com For many decades, cesium and its compounds were primarily of academic and niche industrial interest, finding use in applications like vacuum tubes and early photoelectric cells. wikipedia.orgwikidoc.org

The recognition of cesium as a high-performance element in industrial chemistry and organic synthesis is a more recent development, gaining significant traction in the last few decades of the 20th century. eurekaselect.comwikipedia.org Chemists began to empirically note that replacing common bases like potassium or sodium carbonate with cesium carbonate could dramatically improve the outcomes of reactions, leading to higher yields and shorter reaction times. eurekaselect.comresearchgate.net This led to the coining of the term "cesium effect." nih.gov

Initially, these observations were largely practical, with a limited understanding of the underlying mechanism. umich.edu Systematic studies, such as those investigating macrocyclization reactions, began to shed light on the phenomenon. umich.edu These studies correlated the enhanced reactivity with the high solubility of cesium salts and the low degree of ion pairing in polar aprotic solvents. umich.edu As research progressed, the use of cesium salts became widely adopted, transitioning from a laboratory curiosity to an accepted tool in industrial synthesis for complex molecules and pharmaceuticals. eurekaselect.comingentaconnect.com The development of various cesium reagents, including cesium carbonate, fluoride (B91410), acetate (B1210297), and hydroxide (B78521), provided chemists with a versatile toolkit for a wide range of chemical transformations. ingentaconnect.comresearchgate.net

Overview of Contemporary Research Trajectories and Interdisciplinary Applications

Contemporary research continues to explore and expand the applications of cesium salts, including this compound. A significant area of investigation is in the field of electrochemistry and catalysis. For example, this compound has been studied as a carboxylate nucleophile in electro/Ni dual-catalyzed decarboxylative C(sp³)–C(sp²) cross-coupling reactions. nih.govchemrxiv.orgresearchgate.net In these advanced electrochemical methods, carboxylates are used as readily available precursors for carbon radicals. chemrxiv.org

In materials science, this compound and other alkali metal benzoates are explored for various applications. They have been listed as potential contact corrosion inhibitors, which function by forming a protective layer on metal surfaces. polymeradd.co.th2017erp.com Furthermore, research into perovskite solar cells has utilized fluorinated derivatives of this compound, such as 4-amino-2,3,5,6-tetrafluorobenzoate cesium (ATFC), as a passivator to improve the efficiency and stability of the solar cells by tailoring the interface between material layers. researchgate.net

The use of cesium carboxylates also extends to polymer chemistry and the synthesis of complex organic structures. researchgate.netgoogle.com The precise control offered by cesium salts makes them valuable in multi-step syntheses where chemoselectivity is paramount. nih.govacs.org For example, computational studies have revealed that the cesium ion can influence reaction pathways by changing the conformational preference of transition states, leading to exceptional chemoselectivity that is not observed with other alkali metals like sodium. nih.gov This ability to dictate the outcome of a reaction by simply changing the cation opens up new avenues for developing divergent synthetic strategies. nih.gov

Table 2: Selected Research Applications Involving Cesium Carboxylates

| Research Area | Compound/System | Application/Finding | Reference(s) |

|---|---|---|---|

| Electrocatalysis | This compound | Studied as a carboxylate precursor in electro/Ni dual-catalyzed cross-coupling reactions. | nih.gov, chemrxiv.org |

| Materials Science | Fluorinated this compound (ATFC) | Used as a bifacial defect passivator to enhance the efficiency and stability of CsPbI₃ perovskite solar cells. | researchgate.net |

| Organic Synthesis | This compound | Employed as a mild base to prevent racemization in nucleophilic substitution reactions. | thieme-connect.de |

| Corrosion Inhibition | This compound | Listed as a chemical for use as a contact corrosion inhibitor. | polymeradd.co.th, 2017erp.com |

| Mechanistic Studies | Cesium-coordinated species | Computational studies show cesium ions can alter transition state conformations, leading to chemodivergent outcomes. | nih.gov |

This table summarizes some of the modern research trajectories and applications for this compound and related cesium carboxylates.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

17265-04-2 |

|---|---|

Molecular Formula |

C7H5CsO2 |

Molecular Weight |

254.02 g/mol |

IUPAC Name |

cesium;benzoate |

InChI |

InChI=1S/C7H6O2.Cs/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 |

InChI Key |

BLUMOBPWAAOPOY-UHFFFAOYSA-M |

SMILES |

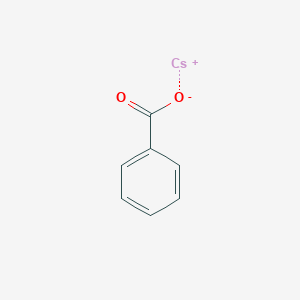

C1=CC=C(C=C1)C(=O)[O-].[Cs+] |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)[O-].[Cs+] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].[Cs+] |

Synonyms |

Benzoic acid cesium salt |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemical Transformations

Controlled Synthesis of Cesium Benzoate (B1203000)

The preparation of cesium benzoate can be achieved through several reliable methods, primarily involving acid-base neutralization reactions or salt metathesis. These approaches allow for the controlled synthesis of the target compound in high purity.

Reaction of Cesium Hydroxide (B78521) with Benzoic Acid Derivatives

A straightforward and common method for synthesizing this compound is the direct neutralization of cesium hydroxide with benzoic acid or its derivatives. This acid-base reaction is typically carried out in a suitable solvent, such as water or an alcohol, and proceeds to completion due to the strong basicity of cesium hydroxide. The general reaction is as follows:

CsOH + C₆H₅COOH → C₆H₅COOCs + H₂O

Similarly, cesium carbonate can be employed as the base. The reaction with benzoic acid derivatives in a solvent like dimethylformamide (DMF) is an effective method for preparing the corresponding cesium benzoates. researchgate.netnih.govumich.edu The choice of the benzoic acid derivative can introduce various functional groups into the final product. For instance, the reaction of cesium carbonate with 4-nitrobenzyl chloride has been used to achieve esterification. beilstein-journals.org The use of cesium carbonate is often favored due to its lower hygroscopicity and ease of handling compared to cesium hydroxide. umich.edu The reaction with cesium carbonate proceeds with the evolution of carbon dioxide gas.

2C₆H₅COOH + Cs₂CO₃ → 2C₆H₅COOCs + H₂O + CO₂

The reaction conditions, such as temperature and solvent, can be optimized to ensure high yields and purity of the resulting this compound. For example, the use of DMF as a solvent at room temperature has been shown to be effective for the rapid synthesis of related compounds. researchgate.net

Table 1: Synthesis of Cesium Benzoates via Neutralization

| Cesium Source | Benzoic Acid Derivative | Solvent | Product | Reference |

| Cesium Hydroxide | Benzoic Acid | Water | This compound | |

| Cesium Carbonate | Benzoic Acid | DMF | This compound | researchgate.netumich.edu |

| Cesium Carbonate | 4-Nitrobenzyl Chloride | DMF | Cesium 4-Nitrobenzoate (in situ) | beilstein-journals.org |

| Cesium Carbonate | 2-Hydroxybenzonitriles | DMF | Cesium Salts of Benzofuran Derivatives | researchgate.net |

| Cesium Carbonate | Methyl 4-hydroxybenzoate (B8730719) | DMF | Cesium 4-hydroxybenzoate (in situ) | nih.gov |

Salt Metathesis Routes for Cesium Carboxylates

Salt metathesis, or double displacement, offers an alternative pathway to this compound and its analogs, particularly when the direct acid-base reaction is not ideal. wikipedia.org This method involves the reaction of a soluble cesium salt, such as cesium chloride or cesium fluoride (B91410), with a salt of benzoic acid, typically an alkali metal salt like sodium or potassium benzoate. The reaction is driven by the precipitation of a less soluble inorganic salt, such as sodium chloride, from the reaction mixture. wikipedia.orgdtic.mil

CsCl + C₆H₅COONa → C₆H₅COOCs + NaCl (s)

This method is versatile and can be applied to prepare a variety of cesium carboxylates. For instance, the synthesis of chiral bis(salicylato)borate anions has been achieved through cation metathesis. mdpi.com The synthesis of anhydrous cesium salts can also be accomplished using a metathetical reaction between cesium methoxide (B1231860) and an ammonium (B1175870) salt of the desired acid in methanol, where the resulting cesium salt precipitates. dtic.mil This technique is particularly useful for preparing anhydrous products, as the formation of water is avoided. dtic.mil The choice of solvent is crucial in salt metathesis to ensure the precipitation of the desired by-product, thereby shifting the equilibrium towards the formation of the cesium carboxylate. Nonaqueous solvents are often employed to facilitate this process. wikipedia.org

Table 2: Examples of Salt Metathesis for Cesium Carboxylate Synthesis

| Cesium Precursor | Carboxylate Salt Precursor | Driving Force for Reaction | Product Example | Reference |

| Cesium Chloride | Sodium Benzoate | Precipitation of NaCl | This compound | wikipedia.org |

| Cesium Fluoride | Lithium bis(trimethylsilyl)amide | Formation of LiF | Cesium bis(trimethylsilyl)amide | nih.gov |

| Cesium Methoxide | Ammonium Perchlorate | Precipitation of Cesium Perchlorate | Anhydrous Cesium Perchlorate | dtic.mil |

| Cesium Chloride | Sodium bis(salicylato)borate | Crystallization of product | Quininium bis(salicylato)borate | mdpi.com |

Preparation of Functionalized Cesium Benzoates and Analogues

The synthesis of functionalized cesium benzoates allows for the introduction of various chemical moieties, which can be used in subsequent reactions. Cesium carbonate is a frequently used reagent in these syntheses, facilitating reactions such as N-alkylation and the formation of ester and ether linkages. nih.govmdpi.com

For example, cesium carbonate has been used as a base in the reaction of 2,4-dichlorobenzyl bromide with methyl 4-hydroxybenzoate in DMF to form an ether linkage, which after saponification yields the corresponding functionalized benzoic acid. nih.gov In another instance, the alkylation of an indole (B1671886) derivative with a bromo-substituted ethyl benzoate was carried out in the presence of cesium carbonate. nih.gov The synthesis of acyloxymethylketone derivatives of a coronavirus 3CL protease inhibitor was achieved by reacting a chloromethylketone with various carboxylic acids in the presence of cesium fluoride in DMF at 60 °C. acs.org

The use of cesium salts in the synthesis of functionalized lactones and lactams has also been demonstrated through the photocatalyzed cyclization-alkynylation of homoallylic cesium oxalates. mdpi.com This highlights the utility of cesium carboxylates as precursors in radical reactions.

Table 3: Synthesis of Functionalized Benzoate Derivatives Using Cesium Salts

| Cesium Salt | Reactants | Reaction Type | Functionalized Product | Reference |

| Cesium Carbonate | 2,4-dichlorobenzyl bromide, methyl 4-hydroxybenzoate | Etherification | Methyl 4-((2,4-dichlorobenzyl)oxy)benzoate (intermediate) | nih.gov |

| Cesium Carbonate | tert-butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)indole-5-carboxylate, bromo-substituted ethyl benzoate | N-alkylation | Functionalized indole-5-carboxylate | nih.gov |

| Cesium Fluoride | Chloromethylketone, various carboxylic acids | Acyloxymethylation | Acyloxymethylketone inhibitors | acs.org |

| Cesium Oxalate | Homoallylic alcohol, ethynylbenziodoxolone reagent | Photocatalyzed cyclization-alkynylation | Functionalized lactone | mdpi.com |

| Cesium Carbonate | Salicylic acid, N-hydroxysuccinimide ester, adenosine (B11128) derivative | Acylation | Salicyl-AMS, an antibiotic lead compound | nih.gov |

Heterogeneous Synthesis Approaches Utilizing Cesium Salts

While homogeneous synthesis methods for this compound are common, heterogeneous approaches offer advantages such as easier catalyst separation and recycling. Cesium salts, particularly cesium carbonate and cesium-exchanged heteropolyacids, have been widely investigated as heterogeneous catalysts. beilstein-journals.orgmdpi.comstanford.eduscielo.brrsc.org

Cesium heteropolyacid salts can be synthesized as solid precipitates through the metathesis of a precursor heteropolyacid solution and a soluble cesium salt solution. beilstein-journals.orgmdpi.com These solid acid catalysts are effective in various reactions, including esterification. scielo.br For example, cesium-doped tungstophosphoric salts have been used for the synthesis of methyl benzoate. dtic.mil The catalytic activity of these materials is often linked to their high surface area and the acidity of the residual protons. acs.org

Cesium carbonate can also function as a heterogeneous base catalyst. It has been employed in the Gewald reaction for the synthesis of 2-aminothiophenes, where it can be recycled and reused without significant loss of activity. stanford.edu In the context of carboxylation reactions, solvent-free conditions using cesium carbonate to carboxylate this compound to form furan-2,5-dicarboxylate (B1257723) have been explored, where the reaction medium is a heterogeneous mixture of molten and solid phases. stanford.edu

Although the direct heterogeneous synthesis of this compound is not extensively documented, the principles demonstrated in the use of supported cesium catalysts and in solvent-free systems suggest the feasibility of such approaches. For instance, the use of cesium carbonate on a solid support could potentially be used to react with benzoic acid in a flow system.

Mechanistic Aspects of Cesium Salt Formation

The effectiveness of cesium salts in promoting various organic reactions is often attributed to the "cesium effect." This phenomenon is largely explained by the physicochemical properties of the cesium cation (Cs⁺). acs.org

In dipolar aprotic solvents like DMF and DMSO, cesium carboxylates are nearly completely dissociated into free ions or solvent-separated ion pairs. acs.orgnih.gov The large ionic radius and low charge density of the Cs⁺ ion lead to weak ion pairing and high solubility of its salts, resulting in a highly reactive, "naked" carboxylate anion. acs.orgnih.gov This increased nucleophilicity of the benzoate anion enhances the rates of reactions such as alkylation.

Kinetic studies and computational analysis, including Density Functional Theory (DFT), have provided deeper insights into the role of the cesium ion. In π-allyliridium C,O-benzoate-catalyzed allylic amination, it was found that cesium carbonate not only acts as a base but also as a Lewis acid, enhancing the Brønsted acidity of the amine through the formation of cesium-bridged amine dimers. acs.orgnih.govnih.gov DFT studies on the interaction of Cs⁺ with benzoic acid derivatives in the gas phase have been used to build a cesium cation affinity scale for cesium carboxylate ion pairs, providing quantitative data on the strength of these interactions. nih.govresearchgate.net These studies confirm that the cesium cation can assist in reactions like the decarboxylation of carboxylates by coordinating to the carboxylate group. researchgate.net

The formation of this compound from cesium hydroxide and benzoic acid is a classic acid-base neutralization, which is thermodynamically driven by the formation of the stable salt and water. In the case of cesium carbonate, the reaction is further propelled by the release of carbon dioxide gas. The mechanism in solution involves the deprotonation of the carboxylic acid by the hydroxide or carbonate ion to form the benzoate anion, which then pairs with the cesium cation. The degree of ion pairing and solvation in the specific reaction medium ultimately dictates the reactivity of the resulting this compound.

Advanced Structural Characterization and Solid State Analysis

Single Crystal X-ray Diffraction Studies of Cesium Benzoate (B1203000) and Analogues

Elucidation of Cesium Coordination Geometries

In the absence of a direct crystal structure for cesium benzoate, the examination of closely related compounds offers valuable information on the coordination environment of the cesium ion. For instance, in the crystal structure of cesium 3,4,5-trihydroxybenzoate (B8703473) dihydrate, the cesium ion's coordination sphere is a key feature. researchgate.net Studies on other cesium carboxylates, such as cesium salicylate (B1505791) monohydrate, reveal high coordination numbers for the cesium atom, often involving irregular geometries. researchgate.net In cesium salicylate monohydrate, the cesium atom is eight-coordinate, exclusively surrounded by oxygen atoms from the salicylate ligands and water molecules. researchgate.net Similarly, in cesium hydrogen bisanthranilate, the cesium atom is also eight-coordinate, with the coordination sphere including a nitrogen atom from the anthranilate ligand. researchgate.net These examples suggest that cesium in this compound is likely to exhibit a high coordination number, with the carboxylate oxygen atoms playing a crucial role in the coordination. The large ionic radius of the cesium cation allows for flexible and high coordination numbers, a common feature in the solid-state chemistry of cesium compounds. researchgate.net

Structural Polymorphism and Crystal Engineering Principles

Structural polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of significant interest in materials science. nih.govmdpi.com While specific studies on the structural polymorphism of this compound are limited in the available literature, the principles of crystal engineering provide a framework for understanding how different crystalline forms might be obtained. nih.gov Crystal engineering involves the rational design of solid-state structures by controlling intermolecular interactions. nih.gov For other metal benzoates, such as sodium benzoate, polymorphism has been reported, with different polymorphic forms exhibiting distinct X-ray diffraction patterns. google.com The formation of different polymorphs can be influenced by crystallization conditions such as solvent, temperature, and pressure. mdpi.com The study of polymorphism in ionic co-crystals of benzoic acid and sodium benzoate further highlights the complexity and potential for multiple crystalline forms in benzoate systems. rsc.org

Spectroscopic Probes of Solid-State Structures

Spectroscopic techniques provide valuable information about the local environment of atoms and the nature of chemical bonds in the solid state, complementing the long-range structural data from X-ray diffraction.

High-Resolution Solid-State Nuclear Magnetic Resonance Spectroscopy

High-resolution solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for probing the local atomic environment in crystalline and amorphous materials. researchgate.net For cesium-containing compounds, ¹³³Cs ssNMR is particularly informative. huji.ac.il A study on Group I hydrogen dibenzoates, which included cesium hydrogen dibenzoate, demonstrated the utility of multinuclear (¹H, ¹³C, and ¹³³Cs) ssNMR in conjunction with Density Functional Theory (DFT) calculations to characterize the hydrogen bonding arrangements. rsc.org

In this study, the ¹³³Cs MAS NMR data for cesium hydrogen dibenzoate was acquired, providing insights into the cesium cation's local environment. rsc.org The isotropic chemical shift in ¹³³Cs ssNMR is sensitive to the coordination number and the nature of the coordinating ligands. researchgate.netcapes.gov.br For instance, a correlation between the ¹³³Cs isotropic chemical shift and the average Cs-O bond distance has been established in a series of cesium complexes with macrocyclic ligands. researchgate.netcapes.gov.br Although specific ¹³³Cs ssNMR data for pure this compound is not detailed in the reviewed literature, the data from cesium hydrogen dibenzoate suggests that the cesium nucleus experiences a specific chemical and electronic environment dictated by the surrounding benzoate and benzoic acid moieties. rsc.org The following table presents the ¹³³Cs NMR parameters for cesium hydrogen dibenzoate from the study.

| Sample | Nucleus | Isotropic Chemical Shift (δ_iso) / ppm | Quadrupolar Coupling Constant (C_Q) / MHz | Asymmetry Parameter (η_Q) |

| Cesium Hydrogen Dibenzoate | ¹³³Cs | 53.0 | 0.23 | 0.20 |

| Data from a study on Group I hydrogen dibenzoates. rsc.org |

Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules and provides a "fingerprint" of the compound's structure and bonding. researchgate.netrsc.org The analysis of the vibrational spectra of metal benzoates allows for the assignment of characteristic bands corresponding to the vibrations of the carboxylate group and the aromatic ring. researchgate.net

In the FT-IR spectra of metal benzoates, the positions of the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group are particularly sensitive to the nature of the metal-oxygen bond. The separation between these two frequencies (Δν = ν_as - ν_s) can provide information about the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bidentate bridging). A study on the FT-IR and FT-Raman spectra of alkali metal p-aminobenzoates, including the cesium salt, showed systematic shifts in the vibrational frequencies of the carboxylate and amino groups depending on the alkali metal cation. researchgate.net While a detailed vibrational analysis of solid this compound is not available, the expected characteristic bands can be inferred from related compounds. The table below summarizes typical vibrational band assignments for metal benzoates.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H stretching | 3100 - 3000 |

| Asymmetric COO⁻ stretching (ν_as) | 1610 - 1550 |

| Symmetric COO⁻ stretching (ν_s) | 1420 - 1380 |

| Aromatic C=C stretching | 1600 - 1450 |

| In-plane C-H bending | 1300 - 1000 |

| Out-of-plane C-H bending | 900 - 675 |

| CCO bending | ~506 |

| Assignments based on literature data for metal benzoates and related compounds. researchgate.netncl.ac.uk |

The combination of FT-IR and Raman spectroscopy provides a comprehensive picture of the vibrational properties, as some modes may be more active in one technique than the other due to selection rules. researchgate.net

Solution Phase Behavior, Ion Association, and Solvation Dynamics

Elucidation of the "Cesium Effect" in Dipolar Aprotic Solvents

The "cesium effect" refers to the often-observed rate enhancement and modification of reaction pathways when cesium bases are used in organic synthesis, particularly in dipolar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). This phenomenon is intrinsically linked to the unique properties of the cesium cation, including its large ionic radius and low charge density, which influence its solvation and ion-pairing behavior.

In solution, an equilibrium exists between dissociated ions and ion pairs. For cesium benzoate (B1203000), this can be represented as:

Cs⁺(solv) + C₇H₅O₂⁻(solv) ⇌ Cs⁺C₇H₅O₂⁻

The degree of ion pairing is also significantly influenced by the solvent's dielectric constant and its ability to solvate the individual ions. In highly polar aprotic solvents like DMSO, the dissociation of cesium salts is expected to be more pronounced than in less polar solvents.

Table 1: Factors Influencing Ion Pairing of Cesium Benzoate

| Factor | Influence on Ion Pairing | Rationale |

| Cesium Cation Size | Decreases | The large ionic radius of Cs⁺ leads to a lower charge density and weaker electrostatic attraction to the benzoate anion. |

| Solvent Polarity | Decreases with increasing polarity | Solvents with higher dielectric constants can more effectively shield the charges of the ions, favoring dissociation. |

| Solvent Coordinating Ability | Decreases with stronger coordination | Solvents that can strongly coordinate with the Cs⁺ cation will stabilize the dissociated ion, shifting the equilibrium away from ion pairs. |

| Concentration | Increases with increasing concentration | At higher concentrations, the probability of ion encounters and the formation of ion pairs and higher-order aggregates increases. |

This tendency towards dissociation is a key component of the "cesium effect," as the resulting poorly solvated and highly reactive "naked" anions exhibit enhanced nucleophilicity in organic reactions.

The solvation shell, the layer of solvent molecules immediately surrounding an ion, plays a pivotal role in dictating the reactivity of cesium carboxylates. The large and "soft" nature of the Cs⁺ ion leads to a less tightly held and more dynamic solvation shell compared to smaller, "harder" cations.

In dipolar aprotic solvents, the solvation of the cesium cation is relatively weak. This has two important consequences for the benzoate anion:

Reduced Shielding: The loosely held solvation shell around the cesium ion provides less steric hindrance to the approach of the benzoate anion towards an electrophilic center.

Enhanced Anion Reactivity: The weak interaction between the "soft" cesium cation and the "hard" oxygen atoms of the carboxylate group, coupled with the cation's weak solvation, results in a benzoate anion that is more "naked" and therefore more reactive.

This combination of factors contributes significantly to the accelerated reaction rates observed in many cesium-mediated organic transformations. The specific structure and dynamics of these solvation shells are complex and can be influenced by the nature of the solvent, temperature, and the presence of other species in the solution.

Advanced Spectroscopic Investigations of Solution-Phase Species

To probe the nature of the species present in solutions of this compound, a variety of advanced spectroscopic techniques are employed. These methods provide detailed information on the structure, dynamics, and interactions of the ions and their solvation shells.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the solution-state structure of this compound.

¹H and ¹³C NMR: The proton and carbon-13 NMR spectra provide information about the benzoate anion. While specific spectral data for this compound in dipolar aprotic solvents is scarce, the chemical shifts of the aromatic protons and carbons would be sensitive to the electronic environment, which is influenced by ion pairing and solvation. In a dissociated state, the benzoate anion would exhibit chemical shifts characteristic of the free anion. Upon ion pairing, shifts in the resonances of the carboxylate carbon and the ortho-protons and carbons would be expected due to the proximity of the cesium cation.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Observations for Benzoate Anion

| Nucleus | Expected Chemical Shift Range (in DMSO-d₆) | Observations and Interpretations |

| ¹H (Aromatic) | ~7.4 - 7.9 ppm | The chemical shifts and coupling patterns of the aromatic protons can indicate the symmetry of the benzoate anion. Changes upon ion pairing may be subtle but could affect the ortho protons most significantly. |

| ¹³C (Aromatic) | ~128 - 132 ppm | The chemical shifts of the aromatic carbons provide insight into the electronic distribution within the ring. |

| ¹³C (Carbonyl) | ~167 - 170 ppm | The chemical shift of the carboxylate carbon is particularly sensitive to its environment. A downfield shift may be observed upon strong ion pairing due to the polarization of the C=O bond by the cesium cation. |

Data are estimated based on typical values for benzoic acid and its derivatives in DMSO-d₆.

¹³³Cs NMR: Cesium-133 NMR is particularly informative for studying the environment of the cesium cation. The ¹³³Cs nucleus is a spin 7/2 quadrupolar nucleus, but its low quadrupole moment often results in reasonably sharp signals in solution. huji.ac.il The chemical shift of ¹³³Cs is highly sensitive to the nature of the solvent and the extent of ion pairing. huji.ac.ilnih.govpascal-man.comnorthwestern.eduosti.gov In a solution of this compound, the ¹³³Cs chemical shift would be a weighted average of the shifts for the solvated free cesium ion and the ion-paired species. By monitoring the ¹³³Cs chemical shift as a function of concentration, temperature, and solvent composition, valuable information about the thermodynamics and kinetics of ion pairing and dissociation can be obtained. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions and ion clusters from solution to the gas phase, providing a snapshot of the species present. researchgate.netresearchgate.netnih.govsemanticscholar.orgresearchgate.net For this compound solutions, ESI-MS can be used to detect not only the individual ions but also clusters such as [Cs₂(C₇H₅O₂)⁺] and other aggregates.

Tandem mass spectrometry (MS/MS), utilizing Collision-Induced Dissociation (CID), offers deeper insight into the structure and bonding of these gas-phase clusters. In a CID experiment, a specific ion cluster is selected and then subjected to collisions with an inert gas, causing it to fragment. The resulting fragmentation pattern is characteristic of the ion's structure and the strength of its bonds.

Studies on clusters formed from cesium nitrate (B79036) and cesium organic salts, including benzoate, have provided valuable data on bonding energetics. researchgate.net For a mixed cluster like [Cs(CsNO₃)(Cs(C₇H₅O₂))⁺], CID experiments show competition between the loss of CsNO₃ and Cs(C₇H₅O₂). The branching ratios of these fragmentation pathways can be used to determine the relative gas-phase basicities and cesium ion affinities of the neutral salts.

Table 3: Representative ESI-MS and CID Observations for this compound Species

| Precursor Ion (m/z) | Description | Major CID Fragment Ions | Interpretation |

| [Cs(C₇H₅O₂)₂]⁻ | Anion with two benzoate ligands | [C₇H₅O₂]⁻ | Loss of a neutral this compound molecule. |

| [Cs₂(C₇H₅O₂)⁺] | Dimeric cation | [Cs]⁺ | Loss of a neutral this compound molecule. |

| [Cs(Solvent)ₙ]⁺ | Solvated cesium cation | [Cs(Solvent)ₙ₋₁]⁺, etc. | Sequential loss of solvent molecules, providing information on solvation strength. |

These gas-phase studies provide a powerful complement to solution-phase investigations, helping to elucidate the intrinsic properties of the interactions between cesium and benzoate.

Electrochemical Properties and Redox Behavior of this compound

The electrochemical behavior of this compound is primarily dictated by the redox properties of its constituent ions and the influence of the solvent.

The cesium cation (Cs⁺) is extremely difficult to reduce, having a very negative standard reduction potential. Therefore, under typical electrochemical conditions, it is electrochemically inert.

The benzoate anion, on the other hand, can be oxidized, although this process generally occurs at a relatively high positive potential. The oxidation would involve the removal of an electron from the carboxylate group or the aromatic ring, leading to the formation of a radical species. This radical can then undergo subsequent reactions such as decarboxylation or polymerization.

The solution-phase behavior of this compound in dipolar aprotic solvents is a multifaceted topic, with the "cesium effect" being a central theme. The large ionic radius of the cesium cation leads to weaker ion pairing and the formation of more reactive "naked" benzoate anions, a key factor in its utility in organic synthesis. Advanced spectroscopic techniques like multi-nuclear NMR and ESI-MS with CID provide powerful tools for characterizing the various species in solution and in the gas phase, offering insights into the subtle interplay of solvation and ion association. While the electrochemical properties of this compound are less explored, it is understood that the benzoate anion is the electroactive species, with its redox behavior likely influenced by ion pairing with the cesium cation. Further quantitative studies on the ion pairing and solvation dynamics of this compound in a range of dipolar aprotic solvents would provide a more complete picture of this important chemical compound.

Cyclic Voltammetry and Onset Oxidation Potential Analysis of Carboxylates

Cyclic voltammetry is a powerful technique used to study the electrochemical properties of species in solution. For the benzoate anion, originating from the dissolution of this compound, this technique helps in determining its oxidation potential.

Research on the electrochemical oxidation of benzoic acid on platinum electrodes in an acidic medium has shown that the oxidation process begins at potentials more positive than 0.9 V versus the Reversible Hydrogen Electrode (RHE), with a distinct oxidation peak appearing at approximately 1.48 V. acs.org On a Pt(110) single crystal electrode, the onset of oxidation is observed at a slightly lower potential of 0.8 V. acs.org These values provide a good approximation for the onset potential required to initiate the oxidation of the benzoate moiety.

The nature of the electrode material plays a crucial role in the electrochemical response. Studies using Boron-Doped Diamond (BDD) electrodes have revealed that the oxidation of benzoic acid is a complex process involving several intermediate species. tue.nl Intermediates such as 4-hydroxybenzoic acid and hydroquinone (B1673460) are oxidized at potentials lower than that required for water oxidation, which is indicative of a direct electron transfer mechanism. tue.nl

| Electrode Material | Solution Medium | Onset Oxidation Potential (V vs. RHE) | Reference |

|---|---|---|---|

| Polycrystalline Platinum | Acidic | > 0.9 | acs.org |

| Pt(110) | Acidic | 0.8 | acs.org |

Electrochemical Reaction Kinetics and Electron Transfer Mechanisms

Indirect methods have also been used to probe the kinetics of benzoate oxidation. One such study involved the oxidation of benzoic acid by electrochemically generated cerium(IV), which acts as a mediator. In this system, the reaction follows pseudo-first-order kinetics. The rate constants for this mediated oxidation are presented in the table below.

| System | Conditions | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Mediated oxidation of benzoic acid by Ce(IV) | 0.15−0.45 mM Ce(SO₄)₂, 0.5−3.0 mM benzoic acid, 0.2 M H₂SO₄ at 25 °C | Rate Constant (k₁) | 0.40 × 10⁻⁴ − 0.59 × 10⁻⁴ s⁻¹ | acs.org |

| Rate Constant for Ce(IV) generation | 0.0003 s⁻¹ | acs.org |

The mechanism of electron transfer for the anodic oxidation of carboxylates has been a subject of significant research. For aliphatic carboxylates in non-aqueous media, a concerted dissociative electron transfer pathway has been proposed. researchgate.net This mechanism involves the simultaneous removal of an electron and the loss of carbon dioxide to form a radical species:

RCO₂⁻ → R• + CO₂ + e⁻

The adsorption of the benzoate anion on the electrode surface is a critical preceding step to electron transfer. At potentials above 0.4 V vs. RHE on platinum and 0.5 V vs. RHE on gold, benzoic acid is adsorbed through its carboxylate group. acs.org This orientation likely facilitates the electron transfer process from the carboxylate moiety to the electrode.

Coordination Chemistry and Complexation Studies of Cesium Benzoate

Cesium Benzoate (B1203000) as a Ligand in Organometallic and Coordination Compounds

Cesium benzoate's function as a ligand in organometallic and coordination chemistry is primarily dictated by the coordination of its carboxylate group. The benzoate anion can adopt several coordination modes, including monodentate, bidentate (chelating or bridging), and more complex bridging fashions. These varied coordination behaviors lead to the formation of diverse structural motifs, from simple salts to intricate coordination polymers.

In a study of cesium complexes with naphthalimide-substituted carboxylate ligands, it was observed that the carboxylate groups play a crucial role in the formation of the supramolecular structures. researchgate.net The solid-state structure of one such complex revealed two distinct types of six-coordinate cesium cations linked into sheets by bridging carboxylate oxygen atoms. researchgate.net One cesium ion exhibited a distorted octahedral geometry, while the other was found in an unusual planar, hexagonal O6-coordination environment. researchgate.net This highlights the flexibility of the cesium coordination sphere and the ability of the carboxylate group to facilitate the assembly of complex architectures.

The interaction between cesium cations and benzoate anions has also been investigated in the gas phase using density functional theory (DFT) and mass spectrometry. researchgate.net These studies provide fundamental insights into the intrinsic bonding characteristics, showing that the strength of the interaction is influenced by substituents on the benzoic acid. researchgate.net While direct structural data for a simple organometallic complex featuring a this compound ligand remains elusive in the reviewed literature, the principles of its coordination can be inferred from related structures. For instance, in a mixed-metal calcium-cesium benzene-1,3,5-tricarboxylate (B1238097) (BTC) complex, the carboxylate groups of the BTC ligand coordinate to both Ca²⁺ and Cs⁺ ions, forming a two-dimensional coordination polymer. tsijournals.com This indicates that benzoate and its derivatives can act as versatile linkers in constructing multidimensional metal-organic frameworks.

The nature of the metal-ligand bond in cesium-carboxylate systems is predominantly ionic. The large size and low charge density of the Cs⁺ ion result in weaker electrostatic interactions compared to smaller alkali metal cations. This "softness" of the cesium cation can also lead to significant cation-π interactions with aromatic rings, including the phenyl group of the benzoate ligand, which can further stabilize the crystal structures of its complexes. acs.org

Table 1: Coordination Modes of Carboxylate Ligands

| Coordination Mode | Description |

| Monodentate | The carboxylate group binds to a single metal center through one of its oxygen atoms. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. |

| Bidentate Bridging | Each oxygen atom of the carboxylate group binds to a different metal center, bridging the two. |

| Bridging Tridentate | One oxygen atom bridges two metal centers while the other coordinates to one of them, or one oxygen is terminal and the other bridges two metals. |

Investigation of Oligomerization and Aggregation Phenomena of Cesium Amides and Related Species

The aggregation behavior of cesium compounds in solution is a key factor influencing their reactivity. While direct studies on the oligomerization of this compound are not extensively documented, research on related cesium species, particularly cesium amides and other carboxylates, provides valuable insights into the potential behavior of this compound.

The "cesium effect" describes the enhanced solubility and reactivity of cesium salts, including carboxylates, in polar aprotic solvents like dimethylformamide (DMF). umich.edu This effect is attributed to the poor solvation of the large cesium cation, which leads to less tight ion pairing and the presence of more "naked" and therefore more reactive anions in solution. umich.edu Studies on cesium alkanoates in DMF have shown that while they are significantly more soluble than their lighter alkali metal counterparts, they still exist as ion pairs to a considerable extent. umich.edu The degree of aggregation is expected to be concentration-dependent, with higher-order oligomers likely forming at higher concentrations.

In-depth studies on the aggregation of cesium bis(trimethylsilyl)amide (CsHMDS) have revealed a strong tendency to form aggregates, the nature of which is highly dependent on the presence and type of donor ligands. acs.org In the absence of coordinating solvents, CsHMDS can exist as polymeric chains. acs.org Upon the addition of Lewis basic donor molecules, these aggregates can be broken down into smaller units, such as dimers or even monomers. acs.org For example, the reaction of CsHMDS with bidentate N-donor ligands like TMEDA results in the formation of dimeric complexes. acs.org The use of a strongly chelating heptadentate ligand has been shown to produce a rare example of a monomeric cesium amide complex. acs.org

These findings with cesium amides suggest that this compound in non-coordinating or weakly coordinating solvents likely exists as oligomeric or polymeric aggregates. The introduction of strong donor ligands would be expected to deaggregate these species. The balance between intramolecular chelation (if possible) and intermolecular aggregation is a critical factor. The propensity for cesium carboxylates to form oligomeric structures is also influenced by the potential for the carboxylate group to act as a bridging ligand, as seen in the solid state.

A study on the use of cesium carbonate in the synthesis of carbamates noted that the addition of tetrabutylammonium (B224687) iodide (TBAI) can help to minimize overalkylation, possibly by stabilizing the incipient carbamate (B1207046) anion through conjugation with the tetrabutylammonium cation, thereby influencing the aggregation state. nih.gov This suggests that the presence of other salts can also modulate the aggregation of cesium-containing reactive intermediates.

Table 2: Factors Influencing Aggregation of Cesium Species

| Factor | Influence on Aggregation |

| Solvent Polarity | Polar aprotic solvents can promote dissolution but may not fully dissociate ion pairs. |

| Donor Ligands | Strong Lewis bases can break down larger aggregates into smaller oligomers or monomers. |

| Concentration | Higher concentrations generally favor the formation of larger aggregates. |

| Anion Structure | The ability of the anion to bridge multiple metal centers can promote oligomerization. |

| Additives | Other ions in solution can influence the nature and stability of the aggregates. |

Influence of Chelation and Bridging Ligands on Cesium Coordination Environment

The coordination environment around a cesium ion in a complex is highly adaptable and is significantly influenced by the nature of the ligands present, particularly chelating and bridging ligands. The large ionic radius of cesium allows for high and variable coordination numbers, often ranging from 6 to 12. journaloflifesciences.org

Chelating Ligands:

Chelating ligands, which bind to a metal ion through two or more donor atoms, generally form more stable complexes than their monodentate counterparts, a phenomenon known as the chelate effect. libretexts.org In the context of this compound, the introduction of a chelating ligand would compete with the benzoate for coordination sites on the cesium ion.

Studies on cesium bis(trimethylsilyl)amide (CsHMDS) have shown that the addition of chelating N-donor ligands like (R,R)-N,N,N',N'-tetramethylcyclohexane-1,2-diamine (TMCDA) and N,N,N',N'-tetramethylethylenediamine (TMEDA) leads to the formation of dimeric complexes where each cesium atom is coordinated by a bidentate ligand. acs.org A tridentate ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) also forms a similar dimeric structure. acs.org The use of a strongly chelating heptadentate ligand, tris[2-(2-methoxyethoxy)ethyl]amine (TMEEA), was shown to encapsulate the cesium ion effectively, leading to the formation of a monomeric complex with a coordination number of eight. acs.org

These examples demonstrate that the denticity and conformational flexibility of a chelating ligand are critical in determining the final structure and nuclearity of the cesium complex. A sufficiently large and flexible chelating ligand can completely wrap around the cesium ion, preventing the formation of bridged, aggregated structures that might otherwise be favored.

Bridging Ligands:

The benzoate ligand itself can act as a bridging ligand, linking two or more cesium centers. This is a common feature in the coordination chemistry of metal carboxylates. In a cesium complex with a naphthalimide-substituted carboxylate, the carboxylate groups act as bridges, connecting the cesium cations into sheets. researchgate.net Similarly, in a mixed Ca²⁺/Cs⁺ complex with benzene-1,3,5-tricarboxylate, the carboxylate groups bridge the metal ions to form a 2D network. tsijournals.com

The introduction of other bridging ligands into a system containing this compound would lead to competition and potentially the formation of more complex, heterobimetallic or polynuclear structures. For example, in a study of a tetranuclear cobalt(II) complex, benzoate acted as a terminal ligand, while other ligands, including deprotonated di-2-pyridyl ketone and azide, served as bridges between the cobalt centers. uoa.gr While this example does not involve cesium, it illustrates the interplay between different types of ligands in a coordination sphere.

The coordination environment of cesium is thus a result of a delicate balance between the steric and electronic properties of all ligands present. The large size of the Cs⁺ ion allows it to accommodate multiple ligands, and the final structure is often a polymeric or aggregated one, unless a strong chelating ligand is present to encapsulate the metal ion and form a discrete, mononuclear species.

Mechanistic Organic Chemistry and Catalytic Applications

Cesium Benzoate (B1203000) in Enantioselective and Regioselective Catalysis

Cesium benzoate and related cesium salts play a critical role in modern catalytic chemistry, particularly in reactions demanding high levels of stereochemical and positional control. The unique properties of the cesium cation, such as its size, soft Lewis acidity, and solubility in organic solvents, enable reaction pathways and efficiencies not achievable with lighter alkali metals.

Cyclometalated π-allyliridium C,O-benzoate complexes are powerful catalysts for asymmetric allylic substitution reactions, demonstrating unique amphiphilic reactivity. nih.govacs.orgresearchgate.net These air- and water-stable catalysts, often modified with chiral phosphine (B1218219) ligands like (S)-tol-BINAP, facilitate highly regio- and enantioselective aminations and alkylations. nih.govacs.org A key feature of these catalytic systems is their ability to achieve complete branched regioselectivity in the reactions of alkyl-substituted allyl electrophiles, a result that complements other iridium-based systems which often require aryl-substituted electrophiles for similar control. acs.orgnih.gov

The reactions typically employ a racemic branched alkyl-substituted allylic acetate (B1210297) as the electrophile and a primary or secondary amine (aliphatic or aromatic) as the nucleophile. acs.orgnih.gov The use of cesium carbonate as a base is essential; in its absence, or with other carbonate bases, the amination product is not observed. nih.govnih.gov This highlights the specific role of the cesium ion in the catalytic cycle. The catalyst is effective for a broad scope of amines, including sterically demanding secondary amines and various heteroaromatic amines. nih.govacs.org Furthermore, the system shows excellent functional group tolerance, allowing C-N bond formation in the presence of sulfur-containing groups and pinacol (B44631) boronates. nih.gov

In addition to aminations, these catalysts are competent for the regio- and enantioselective allylic alkylation of unactivated nitronates, providing access to valuable β-stereogenic α-quaternary primary amines. acs.orgresearchgate.net

Table 1: Research Findings on π-Allyliridium C,O-Benzoate-Catalyzed Allylic Amination

| Feature | Description | Source(s) |

|---|---|---|

| Catalyst | Cyclometalated π-allyliridium C,O-benzoate complex, e.g., modified with (S)-tol-BINAP. | nih.govacs.org |

| Substrates | Racemic branched alkyl-substituted allylic acetates; primary and secondary aliphatic/aromatic amines. | acs.orgnih.gov |

| Base | Cesium carbonate (Cs₂CO₃) is uniquely effective and required for the reaction. | nih.govnih.gov |

| Regioselectivity | Complete branched regioselectivity for alkyl-substituted allyl electrophiles. | nih.govacs.org |

| Enantioselectivity | High levels of enantioselectivity are achieved. | nih.govacs.org |

| Mechanism | C-N bond formation occurs via an outer-sphere addition to the π-allyl intermediate. | acs.orgresearchgate.net |

| Key Advantage | Complements iridium-phosphoramidite catalysts by effectively handling alkyl-substituted (not just aryl-substituted) allylic electrophiles for branched products. | acs.orgnih.gov |

This compound has been investigated as a substrate in electro/Ni dual-catalyzed redox-neutral cross-coupling reactions. This methodology provides a green platform for forging C(sp³)–C(sp²) bonds by coupling readily available carboxylates with aryl bromides, avoiding the need for sacrificial chemical oxidants or reductants. nih.gov The process operates through a paired electrolysis system where distinct reactions occur at the anode and cathode.

At the cathode, a Ni(I)-bipyridine species activates the aryl bromide, which, after reduction, forms a Ni(II)(Ar)(Br) intermediate. nih.govresearchgate.net Simultaneously, at the anode, the carboxylate undergoes oxidative decarboxylation to generate a carbon-based radical. nih.govresearchgate.net The subsequent combination of this radical with the nickel intermediate yields the desired C(sp³)–C(sp²) cross-coupled product. nih.govchemrxiv.org

To probe the electrochemical activity of various carboxylates, cyclic voltammetry (CV) studies were performed. researchgate.net In this screening, this compound was evaluated alongside other cesium carboxylates, including those derived from aliphatic acids, amino acids, and ethers. This systematic study helps to correlate the electrochemical properties of the carboxylate with the selectivity and efficiency of the cross-coupling reaction. nih.gov

Table 2: Cyclic Voltammetry Screening of Cesium Carboxylates for Electro/Ni Dual Catalysis

| Compound | Carboxylate Type | Onset Oxidation Potential (vs. Fc⁺/Fc) | Source(s) |

|---|---|---|---|

| Cesium 3-phenylpropionate | Terminal alkyl | Similar to phenylacetate | researchgate.net |

| Cesium phenylacetate | Benzyl | Not explicitly stated, higher than heteroatom-substituted | researchgate.net |

| N-benzoyl-DL-alanine cesium salt | α-Heteroatom substituted | +0.24 V | researchgate.net |

| Cesium tetrahydrofuran-2-carboxylate | α-Heteroatom substituted | +0.24 V | researchgate.net |

| Cesium 1-methyl-1-cyclohexanecarboxylate | Quaternary | Similar to phenylacetate | researchgate.net |

| This compound | Aryl | Not explicitly stated, higher than heteroatom-substituted | researchgate.net |

Role as a Promotor in Functional Group Transformations

The utility of cesium salts, including this compound and the closely related cesium carbonate, extends to promoting fundamental organic transformations. The solubility of these salts in organic solvents and the unique character of the cesium cation are key to their effectiveness. chemicalbook.comresearchgate.net

While this section focuses on cesium carbonate, its role as a promoter offers insights into the "cesium effect" that is also leveraged when this compound is used. Cesium carbonate has been successfully employed to promote the direct amidation of unactivated esters with amino alcohols, proceeding without transition-metal catalysts or coupling reagents. acs.orgnih.gov This method is particularly effective for synthesizing peptide bonds, including serine-containing oligopeptides, with minimal racemization under mild conditions. acs.org The presence of the hydroxyl group on the amino alcohol nucleophile is critical for the reaction's success. chemicalbook.comnih.gov A proposed mechanism suggests that the cesium ion acts as a mild Lewis acid, coordinating with oxygen-containing groups on both the ester and the amino alcohol. acs.org This preorganization brings the reactants into close proximity, facilitating the subsequent acyl transfer.

Similarly, cesium carbonate catalyzes the esterification of activated amides with a broad range of alcohols under ambient conditions, again avoiding the need for a transition-metal catalyst. researchgate.net The solubility of cesium carbonate in polar organic solvents like DMF is crucial, as it enables the deprotonation of nucleophiles and suppresses side reactions. chemicalbook.com This general principle of Lewis acid assistance and enhanced reactivity in organic media is a hallmark of the cesium effect.

This compound itself is an effective nucleophile for C-O bond formation. In one example, this compound (CsOBz) was used to displace a methanesulfonate (B1217627) leaving group in a refluxing toluene (B28343) solution, resulting in the formation of the corresponding benzoate ester via an Sₙ2 reaction with complete inversion of stereochemistry. thieme-connect.de This demonstrates its direct application in synthesizing esters from alcohols.

The broader utility of cesium salts in bond formation is well-documented. Cesium carbonate is a widely used base in cross-coupling reactions for forming C-N, C-O, and C-S bonds. researchgate.netthieme-connect.de For instance, the solubility and basicity of cesium carbonate are advantageous for the mono-N-alkylation of primary amines with alkyl halides, effectively suppressing the undesired dialkylation. researchgate.net In the context of C-S bond formation, cesium thiolates, which can be generated in situ from a thiol and a cesium base, are used for nucleophilic substitution and decarboxylation reactions. thieme-connect.de The consistent effectiveness of cesium salts across these transformations underscores the predictable and beneficial role of the cesium cation in facilitating reactions between a variety of nucleophiles and electrophiles. researchgate.netumich.edu

Kinetic and Mechanistic Elucidation of Catalytic Cycles

Understanding the kinetics and mechanism of catalytic cycles involving this compound provides critical insights into its function. For the π-allyliridium C,O-benzoate-catalyzed allylic amination, detailed studies have been conducted using Reaction Progress Kinetic Analysis (RPKA), tandem ESI-MS, and DFT calculations. nih.govacs.org

RPKA studies revealed a zero-order dependence on the concentration of the allyl acetate, a first-order dependence on the catalyst concentration, and a fractional-order (specifically 0.4) dependence on the amine nucleophile. nih.govacs.orgnih.gov These kinetic data support a catalytic cycle where the initial ionization of the allylic acetate to form the π-allyliridium intermediate is rapid and reversible, while the subsequent C-N bond-forming step is turnover-limiting. nih.govacs.org

The unusual fractional order in the amine was further investigated. ESI-CID-MS analysis suggests the intervention of cesium-bridged amine dimers in the reaction mixture. acs.orgnih.govresearchgate.net It is proposed that these dimers dissociate to provide the active monomeric cesium amide nucleophile. acs.orgnih.gov This finding helps explain the unique requirement for a cesium base. The cesium ion not only acts as a counterion but also serves as a Lewis acid, enhancing the Brønsted acidity of the amine pronucleophile and facilitating its deprotonation to form the active nucleophile. nih.govnih.gov

Further mechanistic work, including isotopic labeling studies and DFT calculations, corroborates that C-N bond formation proceeds via an outer-sphere nucleophilic addition to the π-allyl complex. acs.orgresearchgate.net The calculations also suggest that the reaction proceeds through early transition states, which minimizes steric repulsion and accounts for the catalyst's ability to tolerate hindered nucleophiles while maintaining complete branched regioselectivity. acs.orgnih.gov

Table 3: Kinetic Profile of π-Allyliridium C,O-Benzoate-Catalyzed Allylic Amination via RPKA

| Reactant/Catalyst | Determined Reaction Order | Mechanistic Implication | Source(s) |

|---|---|---|---|

| π-Allyliridium Catalyst | First-order | The catalyst is involved in the turnover-limiting step. | nih.govnih.govacs.org |

| Allyl Acetate | Zero-order | Not involved in the turnover-limiting step; rapid and reversible ionization occurs prior. | nih.govnih.govacs.org |

| Amine Nucleophile | Fractional-order (0.4) | Suggests a complex role, possibly involving saturation kinetics or off-cycle equilibria, such as the formation of cesium-bridged amine dimers. | nih.govacs.orgnih.gov |

Reaction Progress Kinetic Analysis (RPKA) for Allylic Amination

Detailed RPKA studies, often employing the "different excess" protocol, have consistently revealed several key kinetic dependencies for this transformation. nih.govnih.gov The reaction demonstrates a first-order dependence on the concentration of the iridium catalyst. nih.govnih.govacs.org This indicates that a single catalyst molecule is involved in the rate-determining step of the catalytic cycle.

Interestingly, the reaction is zero-order with respect to the allylic acetate electrophile. nih.govnih.govacs.org This finding suggests that the initial oxidative addition of the iridium catalyst to the allylic acetate, which forms the π-allyl iridium intermediate, is rapid and not the turnover-limiting step of the reaction. nih.gov

Perhaps the most revealing finding from RPKA is the fractional-order dependence on the amine nucleophile, which has been determined to be approximately 0.4. nih.govacs.orgresearchgate.netnih.gov A non-integer kinetic order such as this points to a complex scenario where the amine is involved in a pre-equilibrium before the rate-determining step. acs.org This fractional order, corroborated by Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis, supports a model where the amine exists in an equilibrium between a monomeric form and cesium-bridged dimer aggregates. nih.govacs.orgnih.gov It is the dissociation of these dimers to provide the active monomeric cesium amide nucleophile that leads to the observed fractional order. nih.govresearchgate.net

These kinetic data collectively support a mechanism where the ionization of the allylic substrate is fast, and the subsequent carbon-nitrogen (C-N) bond formation is the turnover-limiting step. nih.govnih.gov

Table 1: Kinetic Dependencies in π-Allyliridium C,O-Benzoate-Catalyzed Allylic Amination

| Component | Reaction Order | Implication |

|---|---|---|

| Iridium Catalyst | First-Order | The rate-determining step involves a single catalyst species. nih.govacs.org |

| Allyl Acetate | Zero-Order | Ionization of the allyl substrate is rapid and not rate-limiting. nih.govacs.org |

Isotopic Labeling and Deuterium (B1214612) Scrambling Studies

To further probe the intimate details of the bond-forming events, isotopic labeling studies have been conducted. These experiments are crucial for distinguishing between possible mechanistic pathways, such as inner-sphere versus outer-sphere nucleophilic attack. In the context of π-allyliridium-C,O-benzoate-catalyzed allylic aminations, isotopic labeling studies have provided strong evidence that the C-N bond formation step proceeds via an outer-sphere mechanism. acs.orgnih.gov This means the amine nucleophile attacks the π-allyl ligand directly from the solution, without prior coordination to the iridium metal center.

Further mechanistic insight has been gained from deuterium labeling studies in related catalytic systems. For instance, in certain tungsten-catalyzed reactions, deuterium scrambling was observed, suggesting processes like catalyst dissociation and re-association. researchgate.net However, in other studies focusing on iridium-catalyzed ortho-directed deuterium labeling of benzoate esters, no scrambling was observed, indicating a highly directed and irreversible process under those specific conditions. researchgate.netsemanticscholar.org While not directly focused on the same allylic amination, these studies highlight the power of deuterium labeling in mapping reaction pathways. researchgate.net The absence of scrambling often suggests a unidirectional process. researchgate.net

In the specific case of the iridium-catalyzed allylic amination, the outer-sphere attack mechanism, as suggested by labeling studies, is a key piece of the mechanistic puzzle that aligns with computational findings. acs.orgnih.gov

Assessment of Cesium Ion's Role as a Lewis Acidic or Brønsted Basic Promoter

The choice of base is often critical in catalytic reactions, and in the iridium-catalyzed allylic amination, cesium carbonate (which forms this compound in situ) is uniquely effective. nih.gov This superiority over other alkali metal carbonates is not merely due to its basicity. nih.govresearchgate.net Mechanistic studies indicate that the cesium ion plays a crucial role as a Lewis acidic promoter. nih.govacs.orgresearchgate.netnih.gov

The proposed role involves the cesium ion coordinating to the amine pronucleophile. researchgate.netresearchgate.net This interaction acts as a form of "Lewis acid-enhanced Brønsted acidification." acs.orgresearchgate.netnih.govresearchgate.net By acting as a Lewis acid, the Cs⁺ ion withdraws electron density from the amine, increasing the acidity of the N-H proton. This facilitates the deprotonation of the amine to generate the active cesium amide nucleophile required for the C-N bond-forming step. acs.orgresearchgate.net This effect helps to explain why less basic cesium carbonate is more effective than stronger, but smaller, alkali metal bases which may not form the necessary aggregates or possess the same Lewis acidity. acs.orgresearchgate.net

This dual functionality, where the cesium salt facilitates the deprotonation of the nucleophile through a Lewis acidic interaction, is a key feature that underpins the success of these catalytic transformations. nih.govresearchgate.net

Origins of Regioselectivity and Enantioselectivity in Catalytic Processes

A hallmark of the π-allyliridium-C,O-benzoate catalytic system is its exceptional control over regioselectivity and enantioselectivity, particularly in delivering products with complete branched regioselectivity. acs.orgresearchgate.netnih.gov This is significant because it allows for the formation of highly substituted C-N bonds at the more sterically hindered carbon of the allyl group. nih.govresearchgate.net

The origin of this high branched regioselectivity is attributed to the electronic properties of the iridium complex. nih.govacs.org Density Functional Theory (DFT) calculations suggest that the trans effect within the diastereomeric chiral-at-iridium π-allyl complexes is a dominant factor. nih.govacs.org The ligand positioned trans to the more substituted allyl terminus facilitates nucleophilic attack at that position. nih.govnih.gov Furthermore, the reaction is proposed to proceed through early transition states, which minimizes steric hindrance and allows for the attack of even bulky nucleophiles at the more substituted position. nih.govacs.orgnih.gov

Enantioselectivity is governed by the chiral environment created by the bisphosphine ligand (e.g., (S)-tol-BINAP) on the iridium center. nih.gov The stereochemical outcome is determined by steric repulsions between the chiral ligand and the π-allyl group within the dominant diastereomer of the stereogenic-at-metal complex. nih.govnih.gov This directs the incoming nucleophile to one of the two enantiotopic faces of the π-allyl group, leading to the formation of one enantiomer in high excess. nih.gov

Development of Heterogeneous this compound-Based Catalysts

While many of the detailed mechanistic studies have been performed in homogeneous systems, there is a strong impetus to develop solid, reusable catalysts for improved sustainability and industrial applicability. rsc.orgukwms.ac.id Cesium salts are promising candidates for heterogeneous catalysis due to their potential for high activity and unique surface properties. mdpi.com

Cesium carbonate itself has been employed as a heterogeneous base catalyst in reactions like the Gewald synthesis of 2-aminothiophenes, where it can be recovered and reused without a significant loss of activity. iaea.org This demonstrates the feasibility of using cesium salts in solid-phase applications.

More complex heterogeneous catalysts based on cesium have been developed, notably Keggin-type cesium heteropolyacid salts (Cs-HPA). mdpi.com These materials can be synthesized as solid precipitates and function as versatile catalysts for both acid-catalyzed and oxidation reactions. mdpi.com Their catalytic activity is closely linked to their physicochemical properties, such as surface area and acidity, which can be tuned by varying the cesium content. mdpi.com An increase in the cesium load on cesium phosphotungstate salts, for example, has been shown to significantly increase the catalyst's surface area. mdpi.com

The principles learned from these systems can be applied to the design of novel heterogeneous catalysts based on this compound. By immobilizing this compound or related iridium-cesium complexes on solid supports, it may be possible to create robust, recyclable catalysts that retain the high selectivity and activity observed in homogeneous solutions, combining the mechanistic advantages of the cesium ion with the practical benefits of heterogeneous catalysis. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Allyl acetate |

| Iridium |

| Cesium carbonate |

| Piperazine |

| (S)-tol-BINAP |

| Cesium phosphotungstate |

| 2-aminothiophene |

| Deuterium |

Computational and Theoretical Chemistry of Cesium Benzoate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have become indispensable for studying cesium-containing systems. DFT offers a favorable balance between computational cost and accuracy, making it suitable for analyzing the molecular and electronic structures, reaction mechanisms, and spectroscopic properties of cesium benzoate (B1203000) and related complexes.

DFT calculations are extensively used to predict the geometries and electronic properties of cesium benzoate ion pairs and their clusters. researchgate.netcas.cz These studies involve optimizing the molecular structure to find the lowest energy conformation. Key structural parameters, such as the bond length between the cesium cation (Cs⁺) and the oxygen atoms of the benzoate anion, are determined and analyzed. researchgate.netacs.org The Cs⁺-(carboxylic O) bond length provides a quantitative measure of the interaction strength. cas.cz However, establishing a simple quantitative relationship can be complicated by secondary, long-distance interactions, especially in systems with polar substituents. cas.cz

Computational studies have explored the structures of isolated this compound molecular salts ([Cs⁺A⁻]) and their adducts with an additional cesium cation (Cs⁺[CsA]). researchgate.net The B3LYP/def2-TZVP method has been shown to provide results in good agreement with experimental data for cesium cation affinities and basicities. ut.ee The structure of benzoate has also been investigated in other environments, such as when adsorbed on a rutile-TiO2(110) surface, where DFT calculations complemented experimental findings to determine the binding geometry. acs.org In that specific case, DFT calculations using the local density approximation (LDA) showed that benzoate binds to two adjacent titanium atoms in an upright orientation, with its phenyl and carboxylate groups being coplanar. acs.org

Computational chemistry is a powerful tool for mapping out the intricate details of reaction mechanisms involving this compound. nih.govnih.gov DFT calculations can identify transition states, intermediates, and the associated energy barriers, providing a step-by-step understanding of reaction pathways. nih.govacs.org

A notable example is the study of π-allyliridium C,O-benzoate-catalyzed allylic amination, where cesium carbonate is a key additive. nih.govnih.govacs.org Combined experimental and computational studies revealed the following mechanistic details:

The reaction proceeds via rapid ionization of the allylic acetate (B1210297), followed by a turnover-limiting C-N bond formation step. nih.govnih.gov

DFT calculations showed that monomeric cesium amide complexes are more reactive nucleophiles than the corresponding neutral amines or dimeric cesium-amides. nih.govacs.org

The calculations helped to explain the observed regioselectivity by revealing early transition states that mitigate steric effects and identified that trans-effects in the π-crotyliridium C,O-benzoate complexes direct the nucleophilic attack. nih.govnih.gov

| Reaction System | Computational Finding | Significance | Reference |

|---|---|---|---|

| π-Allyliridium C,O-Benzoate-Catalyzed Allylic Amination | The turnover-limiting step is C-N bond formation. | Identifies the rate-determining step of the catalytic cycle. | nih.govnih.gov |

| π-Allyliridium C,O-Benzoate-Catalyzed Allylic Amination | Monomeric cesium amide is the active nucleophile, formed from dissociation of cesium-bridged amine dimers. | Explains the fractional kinetic order dependence on the amine and the crucial role of cesium. | nih.govacs.org |

| Decarboxylation of Malonate-type Carboxylates | Cesium cation coordination significantly lowers the activation energy for CO₂ loss. | Demonstrates a clear catalytic effect of the cesium cation in the gas phase. | researchgate.net |

Quantum chemical calculations can predict various spectroscopic parameters that aid in the interpretation of experimental spectra. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts have been used to investigate the structure of complex organic molecules. rsc.org Using methods like the gauge-induced atomic orbital (GIAO) approach at the DFT level (e.g., B3LYP/6-311G(2df,2p)), it is possible to calculate 13C chemical shifts (CS). rsc.org These calculated values can then be compared with experimental solid-state NMR data to confirm molecular structures and orientations in different phases. rsc.org

Gas-Phase Ion Chemistry: Cesium Cation Affinity and Basicity

Gas-phase studies, free from solvent effects, provide fundamental data on the intrinsic interactions between ions and molecules. The combination of mass spectrometry experiments and high-level theoretical calculations has been particularly fruitful in quantifying the strength of the bond between the cesium cation and benzoate anions. acs.org

The gas-phase Cesium Cation Affinity (CsCA) and Cesium Cation Basicity (CsCB) are defined as the standard enthalpy (ΔH°) and Gibbs free energy (ΔG°), respectively, for the dissociation of a cesium adduct L-Cs⁺ into its components, L and Cs⁺. researchgate.net For this compound, the relevant process is the heterolytic dissociation of the neutral molecular salt. nih.gov

Experimental relative scales are often established using the kinetic method in a mass spectrometer, where cation-bound heterodimers are dissociated by collision-induced dissociation (CID). researchgate.netacs.org These relative experimental scales are then anchored to an absolute scale using thermochemical values derived from high-level quantum chemical calculations. acs.org This combined approach has been used to build the first scale of cation affinity for molecular salts, using 33 cesium carboxylates as a basis. ut.ee DFT calculations, particularly with the B3LYP functional, have proven reliable for establishing these absolute scales. researchgate.netnih.gov

The interaction between the cesium cation and the benzoate anion is sensitive to the presence of substituents on the aromatic ring. researchgate.netcas.cz A wide range of electron-donating and electron-withdrawing substituents have been studied to probe their effect on the strength of the cation-anion bond. acs.org

Gas-phase alkali metal cation basicity (AMCB) scales have been established for a series of 15 substituted benzoate ions with alkali metals, including cesium. acs.org These studies show a clear correlation between the electronic properties of the substituent and the cation basicity. As expected, electron-donating groups generally increase the basicity (strengthening the interaction with Cs⁺), while electron-withdrawing groups decrease it. acs.org

Computational studies have provided deep insight into the nature of these effects. It has been shown that for cation/π interactions, trends in substituent effects are primarily accounted for by direct, through-space electrostatic interactions with the substituents, rather than through polarization of the benzene (B151609) π-system. nih.gov The correlation between experimental results from the kinetic method and calculated CsCA values for substituted benzoates is generally linear, validating the approach. nih.gov However, some deviations have been noted, for example with 3- and 4-hydroxybenzoic acids, which was suggested to be due to a change in the localization of the negative charge. researchgate.netcas.cz

| Substituent (X) on X-C₆H₄COO⁻ | Calculated CsCB (kJ mol⁻¹) | Substituent Type |

|---|---|---|

| 4-NH₂ | 495.7 | Strongly Electron-Donating |

| 4-OH | 491.7 | Electron-Donating |

| 4-CH₃ | 483.7 | Weakly Electron-Donating |

| H | 478.4 | Reference |

| 4-Cl | 468.9 | Weakly Electron-Withdrawing |

| 4-CF₃ | 455.5 | Strongly Electron-Withdrawing |

| 4-NO₂ | 448.5 | Strongly Electron-Withdrawing |

Molecular Dynamics Simulations for Solvation and Host-Guest Interactions